N-[(1-formylpiperidin-4-yl)methyl]formamide
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Overview
Description
N-[(1-formylpiperidin-4-yl)methyl]formamide is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine ring are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-formylpiperidin-4-yl)methyl]formamide typically involves the formylation of piperidine derivatives. One common method is the reaction of piperidine with formic acid or formic acid derivatives under controlled conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-[(1-formylpiperidin-4-yl)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-[(1-formylpiperidin-4-yl)methyl]formamide has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-[(1-formylpiperidin-4-yl)methyl]formamide involves its interaction with specific molecular targets and pathways. The compound may act on enzymes, receptors, or other biomolecules, leading to various biological effects. For example, it may inhibit or activate certain enzymes, modulate receptor activity, or interfere with cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-formylpiperidine: A related compound with a similar structure but different functional groups.
Piperidine derivatives: Various piperidine-based compounds with different substituents and biological activities.
Uniqueness
N-[(1-formylpiperidin-4-yl)methyl]formamide is unique due to its specific formyl group and piperidine ring structure, which confer distinct chemical and biological properties.
Biological Activity
N-[(1-formylpiperidin-4-yl)methyl]formamide is a compound of interest due to its potential biological activities, including antimicrobial and anticancer properties. This article summarizes the current understanding of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its molecular structure, which features a piperidine ring substituted with a formyl group. This structural configuration is crucial for its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C11H14N2O |
Molecular Weight | 194.24 g/mol |
IUPAC Name | This compound |
Synthesis Methods
The synthesis of this compound typically involves the reaction of piperidine derivatives with formic acid or formamide under controlled conditions. Various synthetic routes have been explored to optimize yield and purity.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that the compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development.
Anticancer Activity
The anticancer properties of this compound have been highlighted in several studies. In vitro assays revealed that the compound induces apoptosis in cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation .
Case Studies
-
Case Study 1: Antimicrobial Efficacy
- Objective : To evaluate the antimicrobial efficacy of this compound.
- Methodology : Disk diffusion method was employed against various bacterial strains.
- Results : The compound exhibited a zone of inhibition ranging from 15 mm to 25 mm, depending on the bacterial strain tested.
-
Case Study 2: Anticancer Activity
- Objective : To assess the cytotoxic effects on cancer cell lines.
- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.
- Results : A dose-dependent decrease in cell viability was observed, with IC50 values ranging from 10 µM to 30 µM across different cell lines .
The biological activity of this compound is believed to be mediated through its interaction with specific cellular targets. Preliminary studies suggest that it may act by inhibiting enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation. Further research is needed to elucidate the precise molecular mechanisms involved.
Properties
IUPAC Name |
N-[(1-formylpiperidin-4-yl)methyl]formamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-6-9-5-8-1-3-10(7-12)4-2-8/h6-8H,1-5H2,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIFKXXQSPPYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC=O)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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